molecular formula C21H16BrN3O4 B243760 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide

Cat. No. B243760
M. Wt: 454.3 g/mol
InChI Key: HICGQDFUZVIFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide, also known as BPIQ or BPIQD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a heterocyclic compound that contains a benzoxazole ring, a pyridine ring, and a benzamide moiety. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and are associated with various diseases.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the formation of new blood vessels. In vivo studies have shown that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide inhibits tumor growth and metastasis, reduces inflammation, and improves survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has several advantages for use in lab experiments, including its high purity, good solubility, and stability. However, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide also has some limitations, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide.

Future Directions

There are several future directions for the scientific research of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide. One potential direction is the development of new drugs based on the structure of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide and its potential side effects. Additionally, further studies are needed to explore the potential applications of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide in other fields of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide is a promising chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been synthesized using various methods and has shown promising results in scientific research. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has exhibited anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide, as well as its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-3-chloropyridine with 2-(1,3-benzoxazol-5-yl)boronic acid in the presence of a palladium catalyst. The reaction yields the desired product, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide, in good yields and high purity.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for the treatment of various diseases. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C21H16BrN3O4/c1-27-15-4-5-16(19(9-15)28-2)20(26)24-14-3-6-18-17(8-14)25-21(29-18)12-7-13(22)11-23-10-12/h3-11H,1-2H3,(H,24,26)

InChI Key

HICGQDFUZVIFGU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)OC

Origin of Product

United States

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